molecular formula C13H25N3 B1375010 1-(环丙基甲基)-4-(哌啶-4-基)哌嗪 CAS No. 688020-08-8

1-(环丙基甲基)-4-(哌啶-4-基)哌嗪

货号 B1375010
CAS 编号: 688020-08-8
分子量: 223.36 g/mol
InChI 键: GPGWBUYBPSBFGD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine (CPMPP) is a synthetic compound that has been used in various scientific research applications. CPMPP is a cyclic amine derivative with a piperazine ring and a cyclopropylmethyl group. It is a white crystalline solid that is soluble in water and is used as a catalyst in organic syntheses. CPMPP has been used in various scientific research applications, including drug development, biochemistry, and biotechnology.

科学研究应用

1. CGRP受体抑制剂的合成

(R)-N-(3-(7-甲基-1H-吲唑-5-基)-1-(4-(1-甲基哌啶-4-基)哌嗪-1-基)-1-氧代丙基)-4-(2-氧代-1,2-二氢喹啉-3-基)哌啪-1-甲酰胺是一种有效的降钙素基因相关肽(CGRP)受体拮抗剂。开发了这种化合物盐酸盐的汇聚、立体选择性和经济合成方法。合成涉及Rh催化的不对称氢化或生物催化过程用于手性吲唑基氨基酯亚基,展示了1-(环丙基甲基)-4-(哌啶-4-基)哌嗪在受体拮抗剂发展中的重要性 (Cann et al., 2012)

2. α1-AR拮抗剂的设计和合成

设计并合成了1-(苯并噁唑-2-基)哌嗪和4-(苯并噁唑-2-基)哌啪啉化合物,作为潜在的α1-AR拮抗剂,展示了哌嗪衍生物在创造具有拮抗活性的新化合物中的关键作用。生物测定结果表明,其中一些化合物表现出强大的α1-AR拮抗活性,从而突显了哌嗪衍生物在药物化学中的多功能性 (Li et al., 2008)

3. 新型双(吡唑-苯并呋喃)杂合物作为细菌生物膜和MurB抑制剂

通过哌嗪基连接的双(吡唑-苯并呋喃)杂合物被合成并评估其抗菌和细胞毒活性。这些化合物,特别是1,4-双[((2-(3-乙酰基-1-(4-硝基苯基)-1H-吡唑-4-基)羰基)苯并呋喃-5-基)甲基]哌嗪,表现出强大的抗菌效力和生物膜抑制活性。这强调了哌嗪衍生物在开发具有潜在应对药物耐药性和生物膜相关问题的抗菌剂中的应用 (Mekky & Sanad, 2020)

4. Piperazine-1-yl-1H-吲唑衍生物的合成和对接研究

以药物化学中的作用而闻名的Piperazine-1-yl-1H-吲唑衍生物通过光谱分析合成和表征。这些化合物的对接研究进一步阐明了它们在药物设计和分子相互作用研究中的重要性。这突显了哌嗪衍生物在合成具有潜在药用性质的化合物中的关键作用 (Balaraju et al., 2019)

属性

IUPAC Name

1-(cyclopropylmethyl)-4-piperidin-4-ylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3/c1-2-12(1)11-15-7-9-16(10-8-15)13-3-5-14-6-4-13/h12-14H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGWBUYBPSBFGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CCN(CC2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

Synthesis routes and methods I

Procedure details

1.26 g (20.0 mmol) NaBH3CN were added in 4 batches at RT to a solution of 1.71 g (5.0 mmol) tert. butyl 4-piperazin-1-yl-piperidine-1-carboxylate and 0.75 mL (10.0 mmol) cyclopropanecarbaldehyde in 100 mL of EtOH and the reaction mixture was stirred overnight at RT. The mixture was evaporated down i.vac., the residue was taken up in saturated NaHCO3 solution, extracted exhaustively with EtOAc and the organic phase was dried over Na2SO4. After the desiccant and solvent had been eliminated the residue was purified by chromatography (silica gel, EtOAc/MeOH/NH3 90:10:0.5).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step One
Quantity
0.75 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

5 mL TFA were added to a solution of 1.36 g (4.2 mmol) tert. butyl 4-(4-cyclopropylmethyl-piperazin-1-yl)-piperidine-1-carboxylate in 30 mL DCM and the reaction mixture was stirred for 4 h at RT. The reaction solution was evaporated down i.vac., the residue combined with diethyl ether, the precipitate was suction filtered and dried. The product was precipitated as the tris-trifluoroacetate salt.
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
tert. butyl 4-(4-cyclopropylmethyl-piperazin-1-yl)-piperidine-1-carboxylate
Quantity
1.36 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine
Reactant of Route 2
Reactant of Route 2
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine
Reactant of Route 3
Reactant of Route 3
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine
Reactant of Route 4
Reactant of Route 4
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine
Reactant of Route 5
Reactant of Route 5
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine
Reactant of Route 6
Reactant of Route 6
1-(Cyclopropylmethyl)-4-(piperidin-4-yl)piperazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。